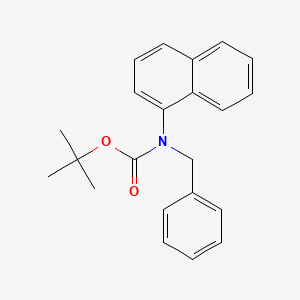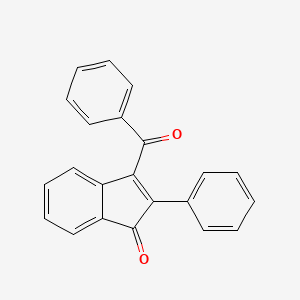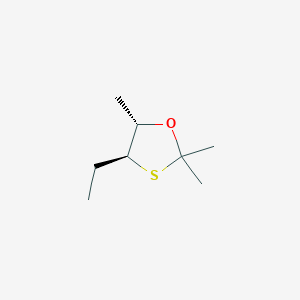
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is a fluorinated organic compound with the molecular formula C7HF13. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the compound .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene typically involves the fluorination of hexene derivatives. One common method includes the use of fluorinating agents such as elemental fluorine or fluorine-containing reagents under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. The process requires stringent safety measures due to the hazardous nature of fluorine .
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Addition Reactions: The double bond in the hexene moiety allows for addition reactions with hydrogen, halogens, and other reagents.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), hydrogen gas, and organometallic compounds. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrogenation of the double bond results in the formation of a fully saturated fluorinated hexane derivative .
Aplicaciones Científicas De Investigación
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex fluorinated compounds.
Biology: Investigated for its potential use in biological imaging and as a probe for studying fluorine interactions in biological systems.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced metabolic stability.
Industry: Utilized in the production of specialty materials, including fluorinated polymers and coatings.
Mecanismo De Acción
The mechanism by which 1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene exerts its effects is primarily through its interactions with other molecules via its fluorine atoms. The high electronegativity of fluorine allows for strong interactions with various molecular targets, influencing reaction pathways and product formation .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: Another highly fluorinated compound with similar properties but a different structural framework.
Hexane, 3-ethoxy-1,1,1,2,3,4,4,5,5,6,6,6-dodecafluoro-2-(trifluoromethyl)-: A fluorinated hexane derivative with additional functional groups.
1,1,1,2,2,3,3,4,5,5,5-Undecafluoro-4-(trifluoromethyl)pentane: A related compound with a similar degree of fluorination but a different carbon backbone.
Uniqueness
1,1,1,3,4,4,5,5,6,6-Decafluoro-2-(trifluoromethyl)hex-2-ene is unique due to its specific arrangement of fluorine atoms and the presence of a trifluoromethyl group, which imparts distinct chemical reactivity and physical properties compared to other fluorinated compounds .
Propiedades
Número CAS |
67437-94-9 |
|---|---|
Fórmula molecular |
C7HF13 |
Peso molecular |
332.06 g/mol |
Nombre IUPAC |
1,1,1,3,4,4,5,5,6,6-decafluoro-2-(trifluoromethyl)hex-2-ene |
InChI |
InChI=1S/C7HF13/c8-2(1(6(15,16)17)7(18,19)20)4(11,12)5(13,14)3(9)10/h3H |
Clave InChI |
PUIDVIJPWWPRTF-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(C(=C(C(F)(F)F)C(F)(F)F)F)(F)F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2-Dimethyl-4-(propan-2-yl)-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B14475610.png)




![2-{3-Nitro-4-[(prop-2-en-1-yl)oxy]phenyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B14475631.png)
![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-[(4-methylphenyl)thio]phenyl]-](/img/structure/B14475639.png)

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)




![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)
